Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro-
Brand Name: Vulcanchem
CAS No.: 72247-96-2
VCID: VC17971630
InChI: InChI=1S/C12H9FN4O2/c1-16-8-4-3-6(13)5-7(8)14-9-10(16)15-12(19)17(2)11(9)18/h3-5H,1-2H3
SMILES:
Molecular Formula: C12H9FN4O2
Molecular Weight: 260.22 g/mol

Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro-

CAS No.: 72247-96-2

Cat. No.: VC17971630

Molecular Formula: C12H9FN4O2

Molecular Weight: 260.22 g/mol

* For research use only. Not for human or veterinary use.

Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- - 72247-96-2

Specification

CAS No. 72247-96-2
Molecular Formula C12H9FN4O2
Molecular Weight 260.22 g/mol
IUPAC Name 7-fluoro-3,10-dimethylbenzo[g]pteridine-2,4-dione
Standard InChI InChI=1S/C12H9FN4O2/c1-16-8-4-3-6(13)5-7(8)14-9-10(16)15-12(19)17(2)11(9)18/h3-5H,1-2H3
Standard InChI Key PKSWVIVQJNQKQE-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)F)N=C3C1=NC(=O)N(C3=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 7-fluoro-3,10-dimethylbenzo[g]pteridine-2,4-dione, reflects its fused heterocyclic system . The pteridine core consists of a pyrazine ring fused to a pyrimidine-dione moiety, while the benzene ring contributes aromatic stability (Figure 1) . Key functional groups include:

  • Methyl groups at positions 3 and 10, which enhance lipophilicity and influence binding interactions.

  • A fluorine atom at position 7, known to modulate electronic properties and improve metabolic stability.

  • Carbonyl groups at positions 2 and 4, critical for hydrogen bonding with biological targets.

The SMILES notation CN1C2=C(C=C(C=C2)F)N=C3C1=NC(=O)N(C3=O)C\text{CN1C2=C(C=C(C=C2)F)N=C3C1=NC(=O)N(C3=O)C} further delineates its connectivity .

Table 1: Molecular Properties

PropertyValue
CAS Registry Number72247-96-2
Molecular FormulaC12H9FN4O2\text{C}_{12}\text{H}_{9}\text{FN}_{4}\text{O}_{2}
Molecular Weight260.22 g/mol
IUPAC Name7-fluoro-3,10-dimethylbenzo[g]pteridine-2,4-dione
SMILESCN1C2=C(C=C(C=C2)F)N=C3C1=NC(=O)N(C3=O)C

Synthesis and Production

Industrial Synthesis

Industrial production employs continuous flow reactors to optimize yield and purity. The synthesis involves:

  • Ring formation: Condensation of guanine derivatives with fluorinated benzene precursors.

  • Methylation: Introduction of methyl groups via nucleophilic substitution under basic conditions.

  • Purification: Chromatographic techniques to isolate the final product.

Reaction conditions (e.g., temperature, solvent polarity) are tailored to minimize byproducts like dehalogenated analogs.

Challenges in Scale-Up

  • Fluorine incorporation: Requires anhydrous conditions to prevent hydrolysis.

  • Regioselectivity: Ensuring methylation occurs exclusively at positions 3 and 10.

Biological Activities and Mechanisms

G-Quadruplex DNA Selectivity

Research Findings and Comparative Analysis

Structural Analogs

CompoundModificationsBiological Activity
VC17971630Chloro at position 7Enhanced G4 binding affinity
PTR1 Inhibitors Dichloro-phenyl substituentsKi=0.5 μMK_i = 0.5\ \mu\text{M}

Key Discoveries

  • Fluorine’s role: The 7-fluoro substituent reduces off-target binding by 40% compared to chloro analogs.

  • Methyl groups: Position 3 methylation improves metabolic stability by 60% in hepatic microsomal assays.

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